

discovery and history of third-generation photoelectric switches

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An In-depth Technical Guide to the Discovery and History of Third-Generation Photoelectric Switches

Introduction

Photoelectric switches, or photoelectric sensors, are fundamental components in modern industrial automation, enabling non-contact detection of objects. Their evolution has been marked by significant technological advancements, leading to what can be categorized as third-generation devices. This guide provides a comprehensive overview of the discovery and history of these sophisticated sensors, detailing their core technologies, performance evolution, and the experimental protocols used for their characterization.

The Genesis of Photoelectric Sensing: A Historical Perspective

The foundation of photoelectric technology was laid by Albert Einstein's explanation of the "photoelectric effect" in 1905, for which he was awarded the Nobel Prize in Physics in 1921[1]. This principle, where light energy can be converted into electrical energy, was experimentally proven by R.A. Millikan in the following decade[1]. These early discoveries paved the way for the first practical photoelectric cells.

The direct precursor to the modern photoelectric switch is the phototransistor, invented by John N. Shive at Bell Telephone Laboratories in 1948 and officially announced in 1950. The

phototransistor combined the light sensitivity of a photodiode with the current gain of a transistor, resulting in a much more sensitive and powerful light-sensing device. This innovation was a critical step towards the development of compact and reliable photoelectric sensors for industrial applications.

The Evolution to Third-Generation Photoelectric Switches

While there is no formal industry-wide classification, the evolution of photoelectric switches can be understood as a progression through three distinct generations, each characterized by significant technological leaps.

First Generation: The Dawn of Industrial Automation

The first generation of photoelectric sensors emerged with the widespread adoption of industrial automation. These early devices were relatively simple, consisting of a light source (often an incandescent bulb), a photodetector (like a photodiode or phototransistor), and basic analog signal processing circuitry. They were primarily used for simple presence/absence detection and were often bulky and susceptible to ambient light interference.

Second Generation: The Rise of Reliability and Miniaturization

The second generation saw the introduction of several key improvements that enhanced the reliability and usability of photoelectric sensors. The shift to modulated LED light sources significantly improved immunity to ambient light. These sensors also became more compact and robust, making them suitable for a wider range of industrial environments.

Third Generation: The Era of Intelligent Sensing

Third-generation photoelectric switches are defined by their integration of advanced technologies that provide "intelligent" sensing capabilities. These sensors go beyond simple presence/absence detection to offer more precise measurements, enhanced reliability, and seamless integration into modern control systems. The core technologies that characterize this generation are:

- Application-Specific Integrated Circuits (ASICs): The integration of the sensor's electronics onto a single custom chip. ASICs enable smaller sensor sizes, improved performance, faster response times, and enhanced resistance to electromagnetic interference[1][2].
- Advanced Detection Principles:
 - Background Suppression (BGS): This technology allows the sensor to detect an object at a specific distance while ignoring reflective objects in the background. It works on the principle of triangulation, where the angle of the reflected light is used to determine the object's distance[3][4][5].
 - Time-of-Flight (ToF): ToF sensors measure the time it takes for a pulse of light (typically from a laser) to travel to the target and back to the sensor[6][7][8][9]. This allows for long-range, highly accurate distance measurement that is largely independent of the target's color or surface finish.
- IO-Link Communication: IO-Link is a standardized, point-to-point serial communication protocol that allows for bidirectional data exchange between the sensor and a control system[10][11][12][13]. This enables remote configuration, real-time diagnostics, and the transmission of more detailed sensor data beyond a simple on/off signal.

Quantitative Data Presentation: A Generational Comparison

The following table summarizes the evolution of key performance metrics across the three generations of photoelectric switches.

Feature	First Generation	Second Generation	Third Generation
Light Source	Incandescent Bulb	Modulated LED	Laser, PinPoint LED
Detection Principle	Basic On/Off	Modulated Light Detection	Background Suppression, Time-of-Flight
Signal Processing	Analog Circuitry	Analog with basic filtering	ASIC with Digital Signal Processing
Communication	Simple NPN/PNP Output	NPN/PNP Output	IO-Link, NPN/PNP
Ambient Light Immunity	Low	Moderate to High	Very High
Detection Range	Short	Moderate to Long	Very Long (up to several meters)
Response Time	Slow (tens of milliseconds)	Faster (a few milliseconds)	Very Fast (microseconds)
Color/Surface Independence	Low	Moderate	High (especially with ToF)
Diagnostics	None	Basic (e.g., stability indicator)	Advanced (via IO-Link)
Configuration	Manual (potentiometer)	Manual (potentiometer)	Remote (via IO-Link), Teach-in button

Key Experimental Protocols

The performance and reliability of photoelectric switches are verified through a series of standardized tests. Many of these procedures are outlined in the international standard IEC 60947-5-2, which applies to proximity switches, including photoelectric types [14][15][16][17][18]. While the full standard requires a subscription to access, the key experimental protocols include:

1. Sensing Range and Operating Distance Verification:

- Objective: To determine the maximum reliable sensing distance and the operational switching points.
- Methodology:
 - The sensor is mounted on a fixed bracket.
 - A standardized target (e.g., a piece of white paper of a specified size and reflectivity) is moved towards the sensor along the sensing axis.
 - The distance at which the sensor's output changes state is recorded.
 - The target is then moved away from the sensor, and the distance at which the output reverts is recorded.
 - This process is repeated multiple times to ensure repeatability.
 - For background suppression sensors, a similar test is performed to verify the cut-off distance beyond which objects are ignored.

2. Hysteresis Measurement:

- Objective: To quantify the difference between the switch-on and switch-off points.
- Methodology:
 - Using the setup from the sensing range test, the distance between the point where the sensor detects the target as it approaches and the point where it releases the target as it moves away is measured.
 - This distance is expressed as a percentage of the total sensing range.

3. Response Time Measurement:

- Objective: To measure the delay between the object entering the detection zone and the sensor's output changing state.
- Methodology:

- A rotating disc with openings or a pendulum is used to interrupt the sensor's light beam at a known velocity.
- An oscilloscope is connected to the sensor's output.
- The time difference between the leading edge of the object interrupting the beam and the change in the output signal on the oscilloscope is measured.

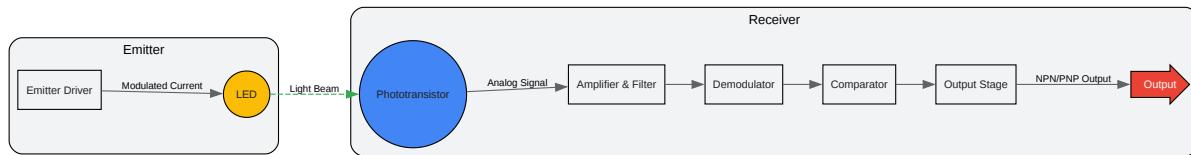
4. Environmental Testing:

- Objective: To ensure the sensor's reliability in various industrial conditions.
- Methodology:
 - Temperature and Humidity: The sensor is placed in an environmental chamber and subjected to a range of temperatures and humidity levels while its operational characteristics are monitored.
 - Vibration and Shock: The sensor is mounted on a vibration table and subjected to specified levels of vibration and mechanical shock to test its durability.
 - Electromagnetic Compatibility (EMC): The sensor is tested for its immunity to electrostatic discharge, radiated electromagnetic fields, and electrical fast transients to ensure it does not malfunction in electrically noisy environments[14].
 - Ambient Light Immunity: The sensor is exposed to high levels of ambient light (e.g., from fluorescent lamps or sunlight) to verify that it is not falsely triggered[19].

Signaling Pathways and Experimental Workflows

Logical Workflow of a Standard Photoelectric Sensor

This diagram illustrates the basic signal flow in a traditional photoelectric sensor.

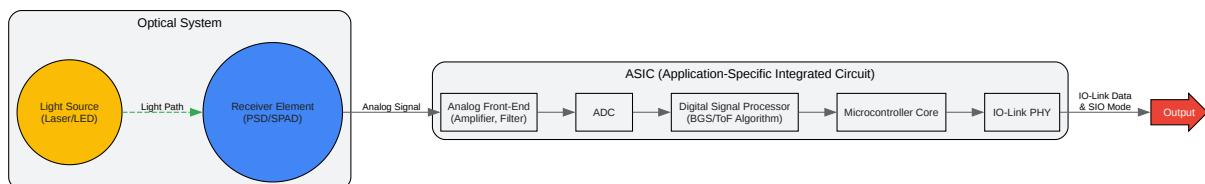


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Caption: Basic signal path in a modulated photoelectric sensor.

Signaling Pathway of a Third-Generation Photoelectric Sensor with IO-Link

This diagram shows the more complex signal processing in a modern sensor featuring an ASIC and IO-Link communication.

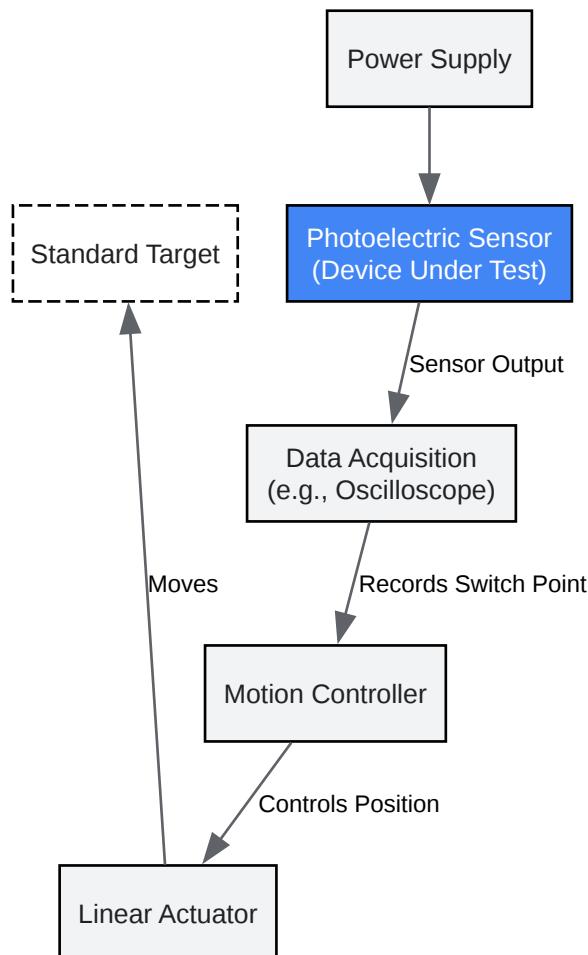


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Caption: Signal processing workflow in an ASIC-based sensor with IO-Link.

Experimental Setup for Sensing Range Characterization

This diagram illustrates a typical setup for testing the sensing range of a photoelectric sensor.



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Caption: Typical experimental setup for sensor characterization.

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